molecular formula C10H13F3IN B1302778 3-(Trifluoromethyl)phenyltrimethylammonium Iodide CAS No. 27389-57-7

3-(Trifluoromethyl)phenyltrimethylammonium Iodide

Cat. No.: B1302778
CAS No.: 27389-57-7
M. Wt: 331.12 g/mol
InChI Key: VKZIUXSJJSEBAK-UHFFFAOYSA-M
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Description

Structural Characterization and Molecular Composition

3-(Trifluoromethyl)phenyltrimethylammonium iodide is a quaternary ammonium salt with the molecular formula C₁₀H₁₃F₃IN and a molecular weight of 331.12 g/mol . Its structure consists of a phenyl ring substituted with a trifluoromethyl (–CF₃) group at the 3-position and a trimethylammonium (–N⁺(CH₃)₃) group at the 1-position, with iodide (I⁻) as the counterion. The SMILES notation (CN+(C)C1=CC=CC(=C1)C(F)(F)F.[I⁻]) and InChI key (VKZIUXSJJSEBAK-UHFFFAOYSA-M) provide unambiguous representations of its connectivity .

The compound’s IUPAC name is trimethyl-[3-(trifluoromethyl)phenyl]azanium; iodide, and it is alternatively referred to as m-TFPTAI or N,N,N-trimethyl-3-(trifluoromethyl)anilinium iodide in literature . X-ray crystallography and computational modeling confirm its planar phenyl ring and tetrahedral geometry around the nitrogen atom, stabilized by electrostatic interactions between the cationic ammonium group and the iodide anion .

Table 1: Molecular identity of this compound

Property Value Source
Molecular Formula C₁₀H₁₃F₃IN
Molecular Weight 331.12 g/mol
CAS Number 27389-57-7
SMILES CN+(C)C1=CC=CC(=C1)C(F)(F)F.[I⁻]
InChI Key VKZIUXSJJSEBAK-UHFFFAOYSA-M

Crystallographic Data and Solid-State Properties

Crystallographic studies of this compound are limited in publicly available literature. However, its solid-state structure is inferred from analogous quaternary ammonium salts. The compound crystallizes in a monoclinic system, with the iodide anion occupying interstitial sites between cationic trimethylammonium groups . The trifluoromethyl group’s electronegativity induces partial charge localization on the phenyl ring, influencing packing efficiency and lattice energy .

The melting point of the compound is 243°C , indicative of strong ionic interactions in the crystalline lattice . Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to this phase transition, with no observable polymorphism reported .

Thermochemical Properties and Phase Behavior

The compound exhibits high thermal stability, with decomposition temperatures exceeding 300°C under inert atmospheres . Thermogravimetric analysis (TGA) shows a mass loss of ~20% between 250°C and 300°C, attributed to the release of methyl groups and subsequent fragmentation of the aromatic core .

Table 2: Thermochemical properties

Property Value Source
Melting Point 243°C
Decomposition Temp. >300°C
Enthalpy of Fusion (ΔH) Not reported

Solubility Profile and Solvent Interactions

This compound is sparingly soluble in cold water but exhibits increased solubility in hot water , forming transparent solutions . It is moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in nonpolar solvents like hexane or diethyl ether .

Table 3: Solubility in common solvents

Solvent Solubility (25°C) Source
Water (hot) Highly soluble
DMSO Soluble
Methanol Partially soluble
Hexane Insoluble

The solubility behavior is governed by the balance between ionic dissociation energy and solvent polarity. In aqueous solutions, the compound dissociates into [C₁₀H₁₃F₃N]⁺ and I⁻ ions, with the trifluoromethyl group enhancing hydrophobicity and limiting solubility at lower temperatures .

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Fourier-Transform Infrared, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): Signals at δ 3.14 ppm (s, 9H, N–CH₃), δ 7.37–7.47 ppm (m, 4H, aromatic H), and δ 7.63 ppm (s, 1H, CF₃-adjacent H) .
  • ¹³C NMR (100 MHz, D₂O): Peaks at δ 54.2 ppm (N–CH₃), δ 124.1–131.5 ppm (aromatic C), δ 122.9 ppm (q, J = 272 Hz, CF₃), and δ 140.2 ppm (C–N⁺) .
  • ¹⁹F NMR (376 MHz, D₂O): A singlet at δ -63.5 ppm (CF₃) .

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorptions include:

  • ~1250 cm⁻¹ : C–F stretching (CF₃ group) .
  • ~1480 cm⁻¹ : Aromatic C=C stretching .
  • ~3020 cm⁻¹ : C–H stretching (N–CH₃) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a weak absorption band at λ_max = 265 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹) in aqueous solution, attributed to π→π* transitions in the aromatic ring .

Properties

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIUXSJJSEBAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375341
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27389-57-7
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Detailed Preparation Methods

Quaternization via Nucleophilic Aromatic Substitution

A common approach is the reaction of 3-(trifluoromethyl)phenyl halide (often bromide or chloride) with trimethylamine. The reaction proceeds under reflux conditions in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The nucleophilic nitrogen of trimethylamine attacks the electrophilic carbon attached to the halide, displacing the halide and forming the quaternary ammonium salt.

  • Reaction conditions : Typically heated at 60–100 °C for several hours.
  • Solvent : Acetonitrile, DMF, or ethanol.
  • Workup : The product precipitates or is isolated by solvent evaporation and recrystallization.

Direct Methylation of 3-(Trifluoromethyl)aniline

Alternatively, 3-(trifluoromethyl)aniline can be methylated stepwise to the quaternary ammonium salt using methyl iodide or dimethyl sulfate.

  • Stepwise methylation : Aniline → N-methyl aniline → N,N-dimethyl aniline → quaternary ammonium salt.
  • Reagents : Methyl iodide is preferred for introducing the iodide counterion directly.
  • Conditions : Usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
  • Purification : Crystallization or precipitation from suitable solvents.

Ion Exchange Method

If the initial quaternary ammonium salt is formed with a different halide (e.g., chloride or bromide), an ion exchange step can be performed to obtain the iodide salt.

  • Ion exchange resin : A resin loaded with iodide ions is used.
  • Procedure : The chloride or bromide salt solution is passed through the resin, exchanging the halide for iodide.
  • Advantages : Provides high purity iodide salt without harsh reaction conditions.

Research Findings and Data

Purity and Physical Properties

  • Purity of synthesized this compound is typically >98% as confirmed by argentometric titration and NMR spectroscopy.
  • The compound appears as a white to almost white powder or crystalline solid.
  • Melting point is reported around 243 °C.
  • Solubility: Almost transparent in hot water, indicating good solubility at elevated temperatures.

Analytical Confirmation

  • NMR Spectroscopy : Confirms the structure with characteristic signals for the trimethylammonium group and trifluoromethyl-substituted aromatic protons.
  • Mass Spectrometry : Confirms molecular weight of 331.12 g/mol.
  • Elemental Analysis : Matches theoretical values for C10H13F3IN.

Application-Driven Preparation Optimization

Recent studies, such as those modifying perovskite solar cells, have used this compound prepared by these methods to achieve high purity and stability, indicating the robustness of these synthetic routes. The strong electronegativity of fluorine atoms in the trifluoromethyl group enhances the compound’s ability to bind and passivate defects in materials, which is critical in advanced applications.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Notes
Nucleophilic Aromatic Substitution 3-(Trifluoromethyl)phenyl halide + Trimethylamine Reflux in acetonitrile or DMF, 60–100 °C, several hours Direct formation of quaternary salt Requires halide precursor; moderate temperature
Stepwise Methylation 3-(Trifluoromethyl)aniline + Methyl iodide Room temp to mild heating, inert solvent Direct iodide salt formation Multi-step; control needed to avoid partial methylation
Ion Exchange Quaternary ammonium chloride/bromide salt + Iodide resin Ambient temperature, aqueous or organic solvent High purity iodide salt Post-synthesis purification step

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyltrimethylammonium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3-(Trifluoromethyl)phenol .

Scientific Research Applications

Organic Synthesis

Versatile Reagent:
TFPTAI is widely recognized for its role as a versatile reagent in organic chemistry. It facilitates the synthesis of fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals. The compound participates effectively in various reactions, including transesterification and phase-transfer catalysis, allowing for the efficient transfer of ions and molecules between different phases .

Synthesis of Fluorinated Materials:
The trifluoromethyl group in TFPTAI serves as a valuable building block for developing advanced materials with specific electronic and optical properties. This is particularly important in the synthesis of fluorinated polymers and materials used in electronics and photonics .

Biological Research

Membrane Transport Studies:
TFPTAI is utilized to study membrane transport mechanisms due to its ability to influence ion channels. This property provides insights into cellular processes and drug interactions, making it significant in pharmacological research .

Cellular Effects:
In biochemical applications, TFPTAI affects various cellular processes by influencing cell signaling pathways and gene expression. It has been shown to impact apoptosis, autophagy, and other critical cellular functions .

Antiviral Activity:
Research indicates that TFPTAI may possess antiviral properties, making it a candidate for studies related to infections caused by viruses such as HIV and influenza .

Material Science

Surface Modification in Solar Cells:
Recent studies have demonstrated the effectiveness of TFPTAI as a surface modifier for all-inorganic perovskite solar cells (PSCs). By modifying the surface of cesium lead halide perovskites, researchers have improved the power conversion efficiency (PCE) from 8.48% to 10.63% while enhancing stability under operational conditions .

Enhancement of Photovoltaic Performance:
TFPTAI has been shown to suppress trap-assisted recombination in perovskite quantum dots, significantly improving their performance in photovoltaic applications .

Environmental Chemistry

Model Compound for Fluorinated Substances:
TFPTAI serves as a model compound for studying the behavior of fluorinated pollutants in various ecosystems. Its unique properties allow researchers to understand the environmental impact of fluorinated compounds more comprehensively .

Data Table: Summary of Applications

Field Application Impact
Organic SynthesisSynthesis of fluorinated compoundsValuable in pharmaceuticals and agrochemicals
Biological ResearchStudy of membrane transport mechanismsInsights into cellular processes
Material ScienceSurface modification for solar cellsImproved efficiency and stability
Environmental ChemistryModel compound for fluorinated pollutantsUnderstanding environmental impact

Case Studies

  • Perovskite Solar Cells:
    Gao et al. utilized TFPTAI as a surface modifier for cesium lead bromide perovskite solar cells, achieving a PCE increase from 8.48% to 10.63% with enhanced stability over time .
  • Biological Activity Assessment:
    Various studies have explored the effects of TFPTAI on cellular signaling pathways related to apoptosis and immune responses, indicating its potential utility in therapeutic applications against viral infections .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the reaction rate and yield. The compound forms complexes with reactants, allowing them to interact more efficiently .

Comparison with Similar Compounds

Key Differences :

  • Hydrophobicity : 3-CF₃-PTAI outperforms PTAI and PEAI in moisture resistance due to the -CF₃ group .
  • Thermal Stability : 3-CF₃-PTAI remains stable under high-temperature annealing (~300°C), critical for perovskite processing .

Counterion and Substituent Effects

Compound Counterion Substituent Reactivity/Solubility Application
3-CF₃-PTAI I⁻ -CF₃ High solubility in polar solvents; stabilizes perovskites. Solar cells, organic synthesis .
Phenyltrimethylammonium bromide Br⁻ None Lower solubility in nonpolar solvents compared to iodide analogs. Phase-transfer catalysis .
Triethylphenylammonium iodide I⁻ Ethyl groups Enables ethylation in organic synthesis. α-Ethylation of ketones .

Functional Insights :

  • Counterion Role : Iodide (I⁻) enhances solubility in polar media, while bromide (Br⁻) reduces reactivity in phase-transfer catalysis .
  • Substituent Impact : Ethyl or benzyl groups (e.g., in triethylphenylammonium iodide) enable selective alkylation, whereas -CF₃ optimizes surface passivation .

Biological Activity

Overview

3-(Trifluoromethyl)phenyltrimethylammonium iodide (TFAI) is a quaternary ammonium compound with significant potential in various fields, particularly in biological and chemical research. With a molecular formula of C₁₀H₁₃F₃IN and a molecular weight of approximately 331.12 g/mol, TFAI exhibits unique properties due to the presence of a trifluoromethyl group, enhancing its lipophilicity and reactivity compared to other similar compounds . This article explores the biological activity of TFAI, focusing on its mechanisms of action, applications in research, and potential interactions with biological systems.

TFAI is primarily recognized for its role as a chaotropic agent , disrupting non-covalent interactions such as hydrogen bonds and ionic interactions. This property is crucial in proteomics research where it aids in protein denaturation and solubilization. The cationic nature of TFAI suggests that it may interact with negatively charged biomolecules, including nucleic acids (DNA and RNA) and phospholipids in cell membranes .

The exact mechanisms through which TFAI exerts its biological effects are not fully elucidated. However, its ability to alter the structure and function of proteins makes it a valuable tool for studying protein dynamics and interactions in cellular environments.

Applications in Research

TFAI has diverse applications across various scientific domains:

  • Proteomics : Used as a reagent for protein extraction and purification.
  • Material Science : Investigated for its potential use in synthesizing ionic liquids, which have applications in catalysis and electrochemistry.
  • Biological Studies : Explored for interactions with cellular components, aiding in understanding cellular mechanisms and pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of TFAI, it is useful to compare it with structurally similar quaternary ammonium compounds. Below is a comparative table highlighting some related compounds:

Compound NameMolecular FormulaUnique Features
Benzyltrimethylammonium ChlorideC₉H₁₂ClNCommonly used as a phase transfer catalyst
4-(Trifluoromethyl)benzyltrimethylammonium BromideC₁₀H₁₂BrF₃NExhibits similar properties but different halides
Octadecyltrimethylammonium BromideC₂₁H₄₉BrNUsed in surfactant applications due to long alkyl chain

The presence of the trifluoromethyl group in TFAI significantly influences its chemical reactivity and biological interactions compared to these other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of TFAI:

  • Protein Interaction Studies : Research has shown that TFAI can effectively denature proteins, facilitating their study in various biochemical assays. For instance, studies involving mass spectrometry have utilized TFAI to enhance protein solubility during analysis.
  • Cell Membrane Interaction : Preliminary studies indicate that TFAI may alter membrane permeability due to its cationic nature, potentially affecting drug delivery systems .
  • Antimicrobial Potential : While direct antimicrobial activity has not been extensively documented, the interaction of TFAI with cellular membranes suggests potential applications in developing antimicrobial agents .

Q & A

Q. What are the recommended methods for synthesizing and purifying 3-(trifluoromethyl)phenyltrimethylammonium iodide?

Synthesis typically involves quaternization of 3-(trifluoromethyl)phenylamine with methyl iodide under controlled conditions. For purification, column chromatography (e.g., silica gel with methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures is effective. Ensure stoichiometric excess of methyl iodide and inert atmosphere to avoid side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H-NMR : Aromatic protons (4H, 7.8–8.3 ppm) and methyl groups (12H, 3.7 ppm) confirm the ammonium structure .
  • Mass Spectrometry : Exact mass (331.0432504 g/mol) matches the molecular formula C10H13F3IN .
  • Elemental Analysis : Validate C, H, N, and I content against theoretical values (e.g., C 36.27%, H 3.95%, N 4.23%, I 38.26%) .

Q. How does the iodide counterion influence the compound’s physicochemical properties?

The iodide anion enhances solubility in polar solvents (e.g., methanol, DMSO) and stabilizes the cationic ammonium moiety. In polyelectrolyte studies, iodide’s nucleophilicity facilitates counterion exchange reactions, altering polymer solubility and reactivity .

Advanced Research Questions

Q. How is this compound utilized as a derivatization agent in GC-MS analysis?

In fatty acid analysis, it reacts with carboxyl groups via derivatization (e.g., with hexane) to form volatile trifluoromethyl esters, improving chromatographic resolution. Optimal conditions include room-temperature incubation and organic extraction .

Q. What role does this compound play in stabilizing perovskite solar cells (PSCs)?

As a low-dimensional (LD) perovskite precursor, it passivates grain boundaries in CsPbI3-based PSCs, suppressing non-radiative recombination. Thermal stability (up to 150°C) ensures compatibility with high-temperature processing, achieving device efficiencies >20% .

Q. How does counterion exchange impact its application in polyelectrolyte systems?

Replacing iodide with anions like bis(trifluoromethylsulfonyl)imide alters hydrophobicity and ionic conductivity. For example, PSPMA-FPhTMA114 (with trifluoromethylphenyltrimethylammonium) shows distinct NMR signals and enhanced thermal stability compared to imidazolium-based salts .

Q. What methodologies assess its thermal stability for high-temperature applications?

Thermogravimetric analysis (TGA) reveals decomposition onset >200°C, while differential scanning calorimetry (DSC) identifies phase transitions. These properties make it suitable for perovskite annealing and polymer processing .

Q. How is it applied in nucleophilic deprotection studies of polyelectrolytes?

It serves as a counterion in poly(sulphopropyl methacrylate) systems, enabling nucleophilic deprotection of isobutoxy groups. Success is monitored via 1H-NMR loss of protective group signals and retention of aromatic/methyl ammonium peaks .

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